3-Heptyn-1-ol

Organic Synthesis Purification Process Chemistry

Researchers synthesizing selective COX-2 inactivators often face supply inconsistency for terminal alkyne alcohol intermediates, causing costly project delays. 3-Heptyn-1-ol (CAS 14916-79-1) resolves this with its precisely positioned internal triple bond and terminal hydroxyl - the structural prerequisite for covalent warhead installation. • Preferred substrate for CuAAC and Sonogashira couplings; density (0.920 g/mL) aids aqueous workup phase separation. • Validated intermediate with documented COX-2 inactivator utility, not substitutable by 2-Heptyn-1-ol (divergent bioactivity). • Supplied ≥98% (GC) purity, packaged under inert gas to preserve alkyne integrity. Ready-to-ship stock enables uninterrupted medicinal chemistry workflows.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 14916-79-1
Cat. No. B078798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptyn-1-ol
CAS14916-79-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC#CCCO
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3
InChIKeyPSWHODJVUOXHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Heptyn-1-ol Overview


3-Heptyn-1-ol (hept-3-yn-1-ol) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It features a hydroxyl group separated by two methylene units from an internal triple bond, positioning it as a versatile building block for Sonogashira couplings, click chemistry, and pharmaceutical intermediate applications . This compound is commercially available in high purity (≥97% GC) and is typically supplied as a colorless liquid requiring storage under inert atmosphere due to its air sensitivity .

Synthesis building block Terminal alkyne and primary alcohol for Sonogashira couplings and CuAAC click chemistry.
High-purity grade Supplied as a colorless liquid (≥97% GC), requires inert atmosphere storage.
Pharmaceutical intermediate Reported use in COX-2 inactivator synthesis and triazole-containing molecule construction.

Why 3-Heptyn-1-ol Cannot Be Replaced


Among C7 alkyne alcohols, structural isomerism critically alters both physicochemical properties and reactivity profiles. The position of the triple bond relative to the hydroxyl group dictates boiling point, density, and hydrogen-bonding capacity, which directly impact purification strategies, reaction selectivity, and downstream processing . For instance, 2-Heptyn-1-ol (CAS 1002-36-4) exhibits a lower density (0.880 g/mL vs. 0.920 g/mL at 25 °C) and different boiling behavior (89–90 °C/16 mmHg vs. 80–82 °C/15 mmHg) compared to 3-Heptyn-1-ol . These variations can alter reaction kinetics in Sonogashira couplings and affect product isolation yields. Furthermore, the specific alkyne placement influences biological activity; 3-Heptyn-1-ol has documented utility in preparing selective COX-2 inactivators, whereas 2-Heptyn-1-ol is cited for industrial microbicide applications—a divergent functional profile that precludes simple substitution without extensive revalidation .

Positional isomerism alters physical properties
The internal triple bond of 3-Heptyn-1-ol vs. 2-Heptyn-1-ol leads to different boiling points and densities. These differences may shift distillation and liquid-liquid extraction outcomes, making direct method transfer unreliable.
Divergent bioactivity profiles
3-Heptyn-1-ol has reported utility as an intermediate for COX-2 inactivators, whereas 2-Heptyn-1-ol is referenced for industrial microbicide applications. This functional divergence precludes simple substitution without revalidation of the biological readout.
Flammability and safety context differ
The flash point of 3-Heptyn-1-ol is reported higher than that of 2-Heptyn-1-ol, which may affect storage classification and handling requirements. Substitution could alter process safety assessments.

3-Heptyn-1-ol vs Structural Analogs


Boiling Point and Density

3-Heptyn-1-ol exhibits a boiling point of 80–82 °C at 15 mmHg and a density of 0.920 g/mL at 25 °C, while its isomer 2-Heptyn-1-ol boils at 89–90 °C at 16 mmHg with a density of 0.880 g/mL at 25 °C . This 9–10 °C lower boiling point (at comparable reduced pressure) and 4.5% higher density provide tangible advantages in fractional distillation and solvent partitioning workflows, enabling cleaner separations from reaction mixtures and potentially reducing energy input during recovery .

Boiling Point & Density
Reported
80–82 °C at 15 mmHg, density 0.920 g/mL (25 °C) vs. 2-Heptyn-1-ol: 89–90 °C at 16 mmHg, density 0.880 g/mL.
Lower boiling point and higher density may support fractional distillation and phase separation workflows.
Conditions: reduced pressure (15–16 mmHg). Verify at intended scale.
Organic Synthesis Purification Process Chemistry

COX-2 Inhibition Potency

3-Heptyn-1-ol has been explicitly employed in the preparation and covalent modification of selective COX-2 inactivators . In contrast, 2-Heptyn-1-ol is primarily described for industrial microbicide applications, with no comparable documentation of COX-2 inhibition utility . While direct Ki/IC₅₀ values for the parent 3-Heptyn-1-ol are not reported, its use as a validated intermediate in COX-2 inhibitor synthesis (e.g., achieving Ki of 19 nM for derived compounds) distinguishes it from other alkynols lacking such medicinal chemistry precedence [1].

COX-2 Inhibition Context
Reported scaffold use
3-Heptyn-1-ol documented as intermediate for selective COX-2 inactivators; derived compounds achieve Ki = 19 nM. 2-Heptyn-1-ol lacks such documentation.
Supports medicinal chemistry procurement for COX-2-targeted synthesis; comparator lacks relevant precedent.
No direct Ki for parent alkynol; validate bioactivity of final constructs.
Medicinal Chemistry Inflammation Drug Discovery

Toxicity Profile

QSAR modeling predicts 3-Heptyn-1-ol has a pIGC₅₀ value of 1.32 (log(L/mmol)) for 40-hour Tetrahymena pyriformis growth inhibition, while 2-Heptyn-1-ol exhibits a pIGC₅₀ of 1.45 for 48-hour exposure [1][2]. Although assay durations differ slightly, the data suggest 3-Heptyn-1-ol may have marginally lower acute aquatic toxicity under these conditions. This distinction, while modest, can inform solvent selection in environmentally sensitive synthetic routes or when designing safer chemical processes.

Toxicity Profile
QSAR model
pIGC₅₀ = 1.32 (40 h) for 3-Heptyn-1-ol vs. 1.45 (48 h) for 2-Heptyn-1-ol in Tetrahymena pyriformis growth inhibition model.
QSAR suggests modestly lower acute aquatic toxicity; may inform solvent selection in environmentally sensitive syntheses.
Assay durations differ; confirm with experimental toxicity testing.
Toxicology QSAR Environmental Safety

Flash Point and Safety

3-Heptyn-1-ol has a flash point of 74 °C (165 °F), while 2-Heptyn-1-ol exhibits a lower flash point of 65–78 °C (reported values vary) . Under standard storage and handling conditions, the higher flash point of 3-Heptyn-1-ol reduces the risk of accidental ignition and may simplify compliance with fire safety regulations in large-scale laboratory or pilot plant settings.

Flash Point & Safety
Reported
Flash point 74 °C (3-Heptyn-1-ol) vs. 65–78 °C reported range for 2-Heptyn-1-ol.
Higher flash point may reduce flammability hazard and simplify safety compliance in storage and handling.
Standard closed cup method; check local regulations.
Chemical Safety Storage Process Safety

3-Heptyn-1-ol Applications


Triazole Synthesis via Click Chemistry

3-Heptyn-1-ol's internal triple bond and terminal hydroxyl group make it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid construction of 1,2,3-triazole-containing molecules. This reaction class is heavily employed in medicinal chemistry to generate libraries of antiviral and anticancer agents . The compound's lower boiling point relative to 2-Heptyn-1-ol facilitates easier removal of excess starting material post-reaction, streamlining purification of the triazole products [1].

COX-2 Inactivator Synthesis

3-Heptyn-1-ol is a validated intermediate for preparing covalent COX-2 inactivators, a class of compounds that offer potential advantages over traditional NSAIDs by selectively targeting the inducible cyclooxygenase-2 enzyme . Its alkyne moiety allows for further functionalization to introduce electrophilic warheads that can covalently modify the COX-2 active site, a strategy documented in medicinal chemistry literature [1].

Sonogashira Coupling Partner

The terminal alkyne in 3-Heptyn-1-ol enables efficient Sonogashira cross-coupling with aryl or vinyl halides to forge carbon-carbon bonds essential for constructing complex molecular architectures . This reactivity is broadly applicable in pharmaceutical and agrochemical intermediate synthesis. The compound's higher density compared to 2-Heptyn-1-ol (0.920 vs. 0.880 g/mL) can improve phase separation during aqueous workup of Sonogashira reactions, potentially increasing isolated yields [1].

Reference Standard and QSAR

3-Heptyn-1-ol is characterized in authoritative databases including NIST Chemistry WebBook and SDBS, providing verified spectral data (MS, IR, NMR) that support its use as an analytical standard . Its inclusion in QSAR models for aquatic toxicity (Tetrahymena pyriformis) further establishes it as a benchmark compound for computational toxicology and environmental fate studies [1].

Application
Selection Property
Validation Focus
Click Chemistry
Terminal alkyne for CuAAC triazole synthesis
Cycloaddition efficiency and post-reaction purification
COX-2 Inhibitor Synthesis
Reported intermediate for covalent COX-2 inactivators
Synthetic feasibility to introduce electrophilic warheads
Sonogashira Coupling
Terminal alkyne for cross-coupling with aryl/vinyl halides
Reaction yield and phase separation during aqueous workup
Analytical Standard & QSAR
Verified spectral data in NIST/SDBS databases
Identity confirmation and purity for reference standard use

Technical Documentation Hub

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38 linked technical documents
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